molecular formula C8H11N3O2 B11910619 Ethyl 2-(6-aminopyridazin-3-yl)acetate

Ethyl 2-(6-aminopyridazin-3-yl)acetate

Cat. No.: B11910619
M. Wt: 181.19 g/mol
InChI Key: VXDNHEVDJNTBFP-UHFFFAOYSA-N
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Description

Ethyl 2-(6-aminopyridazin-3-yl)acetate: is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of an ethyl ester group attached to a pyridazine ring, which is further substituted with an amino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-aminopyridazin-3-yl)acetate typically involves the reaction of ethyl cyanoacetate with 6-aminopyridazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution and subsequent esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(6-aminopyridazin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(6-aminopyridazin-3-yl)acetate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-aminopyridazin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 6-position of the pyridazine ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can also participate in interactions with hydrophobic pockets of receptors, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • Ethyl 2-(pyridazin-3-yl)acetate
  • Ethyl 2-(6-aminopyridin-3-yl)acetate
  • Ethyl 3-(6-aminopyridazin-3-yl)propanoate

Comparison: Ethyl 2-(6-aminopyridazin-3-yl)acetate is unique due to the presence of the amino group at the 6-position of the pyridazine ring, which imparts specific chemical and biological properties. Compared to Ethyl 2-(pyridazin-3-yl)acetate, the amino-substituted compound exhibits enhanced reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of biologically active molecules and a promising candidate for drug development.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-(6-aminopyridazin-3-yl)acetate

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)5-6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3,(H2,9,11)

InChI Key

VXDNHEVDJNTBFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN=C(C=C1)N

Origin of Product

United States

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